molecular formula C22H26N6 B2811778 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896596-79-5

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2811778
CAS RN: 896596-79-5
M. Wt: 374.492
InChI Key: BTPIRKJWQCDSII-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • The synthesis of new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives from specific starting materials showcases the versatility of these compounds in generating a wide range of heterocyclic compounds with potential pharmaceutical applications (Abdelhamid & Gomha, 2013).

Antimicrobial and Antifungal Activities

  • Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating their potential as therapeutic agents (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).

Anti-Cancer Research

  • Studies on imidazo[4,5-b]pyridine and pyrimidine derivatives as anti-cancer agents have explored their potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, highlighting their promise in cancer therapy (Lukasik et al., 2012).

Serotonin 5-HT6 Receptor Antagonists

  • Research into compounds containing the pyrazolo[1,5-a]pyrimidine fragment has also focused on their activity as serotonin 5-HT6 receptor antagonists, which could have implications for treating neurological disorders (Ivachtchenko et al., 2013).

Future Directions

The future directions of research into imidazole derivatives are likely to continue to focus on their potential as therapeutic agents. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is potential for the development of new drugs based on imidazole derivatives.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6/c1-16(2)19-14-20(24-10-7-12-27-13-11-23-15-27)28-22(25-19)21(17(3)26-28)18-8-5-4-6-9-18/h4-6,8-9,11,13-16,24H,7,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPIRKJWQCDSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

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